molecular formula C16H13ClO4 B7959692 Methyl 2-chloro-5-[4-(methoxycarbonyl)phenyl]benzoate

Methyl 2-chloro-5-[4-(methoxycarbonyl)phenyl]benzoate

Cat. No.: B7959692
M. Wt: 304.72 g/mol
InChI Key: QQQIETPKQYKLNZ-UHFFFAOYSA-N
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Description

Methyl 2-chloro-5-[4-(methoxycarbonyl)phenyl]benzoate is an organic compound with a complex structure, featuring a benzoate ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-chloro-5-[4-(methoxycarbonyl)phenyl]benzoate typically involves a multi-step process. One common method includes the Suzuki-Miyaura coupling reaction, which is a widely-used technique for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid with an aryl halide in the presence of a palladium catalyst .

Industrial Production Methods: Industrial production of this compound may involve the use of dimethyl terephthalate as a starting material, followed by a series of reactions including nitration, hydrolysis, hydrogenation, esterification, bromination, and diazotization .

Chemical Reactions Analysis

Types of Reactions: Methyl 2-chloro-5-[4-(methoxycarbonyl)phenyl]benzoate can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen into the molecule.

    Reduction: Reduction reactions may involve the use of reducing agents to remove oxygen or add hydrogen.

    Substitution: This compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Substitution reactions may involve reagents like sodium hydroxide or hydrochloric acid.

Major Products: The products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

Methyl 2-chloro-5-[4-(methoxycarbonyl)phenyl]benzoate has several applications in scientific research:

Mechanism of Action

The mechanism by which Methyl 2-chloro-5-[4-(methoxycarbonyl)phenyl]benzoate exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, leading to the desired chemical or biological outcomes. The exact mechanism may vary depending on the specific application and context .

Comparison with Similar Compounds

Uniqueness: Methyl 2-chloro-5-[4-(methoxycarbonyl)phenyl]benzoate is unique due to its specific substitution pattern on the benzene ring, which can influence its reactivity and applications in various fields.

Properties

IUPAC Name

methyl 2-chloro-5-(4-methoxycarbonylphenyl)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClO4/c1-20-15(18)11-5-3-10(4-6-11)12-7-8-14(17)13(9-12)16(19)21-2/h3-9H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQQIETPKQYKLNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C2=CC(=C(C=C2)Cl)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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